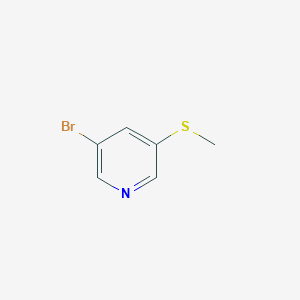

3-Bromo-5-(methylthio)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFNVEXSYXJWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625369 | |

| Record name | 3-Bromo-5-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142137-18-6 | |

| Record name | 3-Bromo-5-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(methylthio)pyridine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-(methylthio)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details a robust and accessible synthetic route via nucleophilic aromatic substitution (SNAr), offering insights into the mechanistic underpinnings, a detailed experimental protocol, and critical safety considerations. This guide is intended to equip researchers and drug development professionals with the practical knowledge required for the successful preparation and characterization of this important chemical intermediate.

Introduction and Strategic Importance

This compound is a key heterocyclic scaffold possessing two distinct and synthetically versatile functional handles. The bromine atom serves as a prime site for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse molecular fragments. The methylthio group, on the other hand, can be a crucial pharmacophore itself or can be further manipulated, for instance, through oxidation to the corresponding sulfoxide or sulfone, to modulate the electronic and steric properties of the molecule. This dual functionality makes this compound a highly sought-after intermediate in the synthesis of complex pharmaceutical agents and functional materials.

Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient pathway to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction class is particularly effective for electron-deficient aromatic systems, such as the pyridine ring.

The Reaction Pathway

The core of this synthesis is the displacement of a bromide ion from 3,5-dibromopyridine by a potent sulfur-based nucleophile, sodium thiomethoxide (NaSMe).

Figure 1: High-level overview of the SNAr synthesis of this compound.

Rationale for Experimental Choices

-

Choice of Starting Material: 3,5-Dibromopyridine is the logical precursor. The two bromine atoms have similar reactivity, but a mono-substitution can be achieved by controlling the stoichiometry of the nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms makes the ring susceptible to nucleophilic attack.

-

The Nucleophile: Sodium thiomethoxide is a strong and "soft" nucleophile, which is ideal for attacking the electron-deficient pyridine ring and displacing a halide. Its commercial availability and high reactivity make it a practical choice.

-

Solvent System: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically employed. These solvents are effective at dissolving the reactants and stabilizing the charged intermediate (Meisenheimer-like complex) formed during the reaction, thereby accelerating the reaction rate.

Detailed Experimental Protocol

This protocol is adapted from analogous procedures for the synthesis of similar 3-bromo-5-substituted pyridines.[1]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 625-92-3 |

| Sodium Thiomethoxide | CH₃SNa | 70.09 | 5188-07-8 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Saturated Brine Solution | NaCl(aq) | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,5-dibromopyridine (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the starting material.

-

Nucleophile Addition: Carefully add sodium thiomethoxide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 70-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the thioether group.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (204.09 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine atom.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aromatic C-H and C=C stretching vibrations.

-

Melting Point: The melting point of the purified solid can be compared to literature values.

Spectroscopic data for this compound is available in chemical databases for comparison.[3][4]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

3,5-Dibromopyridine: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[4][5] It may also cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.[4]

-

Sodium Thiomethoxide: This reagent is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[3][6] It causes severe skin burns and eye damage.[3][7] Handle under an inert atmosphere (e.g., nitrogen) as it is moisture-sensitive. In case of fire, use an appropriate extinguishing agent for flammable solids.[3]

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is harmful if inhaled or in contact with skin. It is also a suspected teratogen.

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][5][6][7]

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 3,5-dibromopyridine with sodium thiomethoxide is a reliable and scalable method. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol and crucial safety information, to enable researchers to successfully prepare this versatile building block for applications in drug discovery and materials science. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

-

Scribd. Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8). Available at: [Link]

-

CP Lab Safety. This compound, 98% Purity, C6H6BrNS, 10 grams. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 142137-18-6 [chemicalbook.com]

- 4. This compound(142137-18-6) 1H NMR [m.chemicalbook.com]

- 5. 3-Bromo-4-methoxy-5-(methylthio)pyridine | C7H8BrNOS | CID 177687712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

"physicochemical properties of 3-Bromo-5-(methylthio)pyridine"

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(methylthio)pyridine

Introduction

This compound is a halogenated and sulfur-containing pyridine derivative. Such heterocyclic compounds are of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom, a methylthio group, and the pyridine nitrogen atom at specific positions (3, 5, and 1, respectively) imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The methylthio group can influence the compound's lipophilicity and metabolic stability, while the pyridine ring itself is a common scaffold in many biologically active molecules. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering insights for its application in research and development.

Chemical Identity and Structure

A precise understanding of the molecule's fundamental characteristics is the foundation of all scientific investigation.

-

Synonyms: Pyridine, 3-bromo-5-(methylthio)-[3]

Structural Representation

The arrangement of atoms in this compound is crucial for its reactivity and interactions. The structure consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a methylthio (-SCH3) group.

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, safety precautions can be inferred from data on similar brominated pyridines. [1][5][6][7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat. [5][7]Work should be conducted in a well-ventilated area or a chemical fume hood. [5][6]* Handling: Avoid breathing dust, vapors, or mist. [1][6]Prevent contact with skin and eyes. [1]Do not eat, drink, or smoke when using this product. [5]Keep the container tightly closed when not in use.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [1][7] * Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. [1][7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [1][7] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [1]

-

Conclusion

This compound is a substituted pyridine with physicochemical properties that make it a promising building block for organic synthesis. Its predicted characteristics, including a high boiling point, weak basicity, and solid-state nature, provide essential guidance for its handling, purification, and reaction design. The presence of a reactive bromine handle is particularly significant, opening avenues for its use in constructing complex molecules through established cross-coupling methodologies. As with any chemical, adherence to strict safety protocols is paramount for its use in a research setting.

References

-

PubChem. 3-Bromo-4-methoxy-5-(methylthio)pyridine | C7H8BrNOS | CID 177687712. [Link]

-

Pipzine Chemicals. What are the main uses of 3-bromo-5-methylpyridine?[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. parchem.com [parchem.com]

- 4. This compound CAS#: 142137-18-6 [amp.chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 3-Bromo-5-(methylthio)pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(methylthio)pyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly in the realm of drug discovery and development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering expert insights into its reactivity and utility. This guide aims to serve as a foundational resource, integrating established protocols with mechanistic understanding to facilitate its effective application in complex synthetic pathways.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyridine derivatives are of particular interest due to their presence in numerous approved drugs and their ability to modulate biological activity.[1] The unique electronic properties and spatial arrangement of the pyridine ring, conferred by the nitrogen atom, allow for specific interactions with biological targets.[1][2] this compound has emerged as a valuable intermediate, offering two distinct points for chemical modification: the bromine atom, which is amenable to various cross-coupling reactions, and the methylthio group, which can be further functionalized. This dual reactivity makes it a versatile scaffold for the construction of complex molecular architectures. This guide will delve into the essential technical aspects of this compound, providing a robust framework for its utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 142137-18-6 | [3][4][5][6] |

| Molecular Formula | C6H6BrNS | [3] |

| Molecular Weight | 204.1 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | Room temperature | [3] |

Synthesis Methodologies

The synthesis of substituted pyridines is a well-established area of organic chemistry, with numerous methods available for their preparation. The synthesis of this compound can be approached through various routes, often involving the functionalization of a pre-existing pyridine ring. While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general understanding can be derived from the synthesis of analogous compounds like 3-bromo-5-methylpyridine.

A common strategy involves a multi-step sequence starting from a readily available pyridine derivative. For instance, a plausible synthetic pathway could involve the introduction of the methylthio group followed by bromination, or vice-versa. The synthesis of 3-bromo-5-methylpyridine often involves the diazotization of an amino-substituted methylpyridine followed by bromination.[8] Another approach could be the direct bromination of a methylpyridine under specific conditions.[8]

A patented method for synthesizing 3-bromo-5-methylpyridine provides a concrete example of a multi-step synthesis that could be adapted.[9] This process involves:

-

Condensation and decarboxylation to form 3-nitro-5-methylpyridine.

-

Hydrogenation reduction to yield 3-amino-5-methylpyridine.

-

A Sandmeyer-type reaction involving diazotization of the amino group followed by treatment with a bromine source to afford the final product.[9]

The following diagram illustrates a generalized workflow for the synthesis of a substituted bromopyridine, which could be conceptually applied to this compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Illustrative Synthesis of a Bromopyridine Derivative (Adapted from a related synthesis) [9]

This is a generalized protocol for illustrative purposes and would require optimization for the specific synthesis of this compound.

-

Step 1: Formation of the Amino Precursor: A suitable substituted pyridine (e.g., a nitropyridine) is reduced to the corresponding aminopyridine. This is often achieved through catalytic hydrogenation using a catalyst like Pd/C in a solvent such as methanol.[9] The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude aminopyridine.

-

Step 2: Diazotization and Bromination (Sandmeyer Reaction): The aminopyridine is dissolved in an acidic solution (e.g., aqueous HBr) and cooled to a low temperature (typically 0 to -10 °C). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt. Subsequently, this solution is added to a solution of a bromine source, such as cuprous bromide (CuBr) in HBr, to facilitate the substitution of the diazonium group with a bromine atom. The reaction mixture is then typically warmed to room temperature and stirred for several hours.

-

Step 3: Work-up and Purification: The reaction mixture is neutralized with a base (e.g., NaOH or NaHCO3) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is evaporated. The resulting crude product is then purified using a suitable technique, such as column chromatography on silica gel or distillation, to afford the pure bromopyridine derivative.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[2] This allows for the facile introduction of a wide range of substituents at the 3-position of the pyridine ring.

The methylthio group, on the other hand, can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties of the molecule and provide additional points for interaction with biological targets. It can also potentially be displaced by nucleophiles under certain conditions. This dual functionality makes this compound a valuable building block for creating libraries of diverse compounds for high-throughput screening in drug discovery programs.

The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in a multitude of approved drugs for various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1] The introduction of substituents at the 3- and 5-positions can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and target-binding affinity.[2] For example, in the development of kinase inhibitors, a common class of anticancer agents, the pyridine core often serves as a scaffold to orient key binding motifs towards the ATP-binding pocket of the target kinase.

The following diagram illustrates a conceptual application of this compound in the synthesis of a potential bioactive molecule.

Caption: Conceptual pathway for elaborating this compound in drug discovery.

Conclusion

This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the distinct reactivity of its bromo and methylthio substituents, provides chemists with a versatile platform for the design and synthesis of novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials. This guide has provided a foundational overview to aid researchers in the effective utilization of this valuable chemical intermediate.

References

- This compound, min 98%, 1 gram. (n.d.).

- Pyridine, 3-bromo-2-(methylthio)-5-(trifluoromethyl)-. (n.d.). CymitQuimica.

- This compound | 142137-18-6. (n.d.). ChemicalBook.

- This compound (Cas 142137-18-6). (n.d.). Parchem.

- This compound CAS#: 142137-18-6. (n.d.). ChemicalBook.

- 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.

- 3-Bromo-5-methylpyridine 97 3430-16-8. (n.d.). Sigma-Aldrich.

- Synthesis method of 3-bromo-5-methylpyridine. (n.d.). Eureka | Patsnap.

- Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety, COA & SDS [pipzine-chem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 142137-18-6 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. This compound CAS#: 142137-18-6 [amp.chemicalbook.com]

- 7. 3-Bromo-5-methylpyridine 97 3430-16-8 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the NMR Spectral Data of 3-Bromo-5-(methylthio)pyridine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-5-(methylthio)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through modern NMR spectroscopy techniques. We will explore both the theoretical underpinnings and practical applications of ¹H and ¹³C NMR in characterizing this substituted pyridine, with a focus on interpreting spectral data to confirm molecular structure.

Introduction: The Role of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] For a compound like this compound, a substituted heterocycle with potential applications in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This guide will provide a detailed, field-proven approach to acquiring and interpreting the NMR data for this specific molecule.

Methodology: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocol outlines a standardized procedure for the analysis of small molecules like this compound.

Experimental Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound (purity ≥98%).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

-

Instrumentation and Data Acquisition :

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution and sensitivity.

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1]

-

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.35 | Doublet (d) | 1.9 |

| H-6 | 8.31 | Doublet (d) | 1.9 |

| H-4 | 7.60 | Triplet (t) | 1.9 |

| -SCH₃ | 2.51 | Singlet (s) | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[5][6] The electron-withdrawing nature of the nitrogen atom further deshields the α-protons (H-2 and H-6), causing them to appear at the lowest field.[1] The bromine atom at the 3-position and the methylthio group at the 5-position will also influence the precise chemical shifts of the aromatic protons through their electronic effects.[7] The predicted multiplicity of these protons as doublets and a triplet arises from small meta-couplings between them.

-

Methyl Protons (-SCH₃): The three protons of the methylthio group are chemically equivalent and are not coupled to any neighboring protons, thus they appear as a sharp singlet. Their chemical shift at approximately 2.51 ppm is characteristic for a methyl group attached to a sulfur atom, which is in turn bonded to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150.1 |

| C-6 | 146.9 |

| C-5 | 142.3 |

| C-4 | 134.8 |

| C-3 | 119.5 |

| -SCH₃ | 15.6 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (C-2 to C-6): The carbon atoms of the pyridine ring typically resonate in the range of δ 120-150 ppm.[6] The carbons directly attached to the electronegative nitrogen atom (C-2 and C-6) are the most deshielded. The carbon bearing the bromine atom (C-3) is expected to be significantly influenced by the halogen's electronic and heavy atom effects. Similarly, the carbon attached to the methylthio group (C-5) will have its chemical shift determined by the sulfur's electronegativity and its ability to participate in resonance.

-

Methyl Carbon (-SCH₃): The carbon of the methylthio group is expected to appear in the upfield region of the spectrum, consistent with an sp³-hybridized carbon. The predicted chemical shift of around 15.6 ppm is typical for a methyl group attached to a sulfur atom.

Visualizing the Structure and Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams have been generated.

Caption: Molecular structure with atom numbering for NMR assignment.

Caption: A generalized workflow for NMR analysis of small molecules.

Conclusion: A Powerful Tool for Structural Verification

This guide has provided a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, based on robust computational prediction methods. The analysis demonstrates how chemical shifts, multiplicities, and coupling constants can be interpreted to build a complete picture of the molecule's structure. While predicted data is a powerful tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimentally acquired data whenever possible. The protocols and interpretive principles outlined herein provide a solid framework for any researcher undertaking the NMR analysis of this, or structurally similar, compounds.

References

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- Guan, Y., et al. (2021). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

-

Jonas, E., & Kuhn, S. (2019). Neural Message Passing for NMR Chemical Shift Prediction. Journal of Chemical Information and Modeling, 59(11), 4749-4756.[1]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]]

- Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.

- Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 36(S1), S20-S30.

-

Chemistry LibreTexts. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information - Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. Retrieved from RSC Publishing.[4]

-

National Center for Biotechnology Information. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]]

-

Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]]

-

Drug Design, Development and Therapy. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): Design, Synthesis, and Computational Analysis. Retrieved from [Link]]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.nmrfx.org [docs.nmrfx.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Crystal Structure Determination of 3-Bromo-5-(methylthio)pyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

To date, the single-crystal X-ray structure of 3-Bromo-5-(methylthio)pyridine has not been reported in publicly accessible crystallographic databases. This guide provides a comprehensive, field-proven framework for the determination and analysis of its crystal structure. We will detail the necessary steps from sample acquisition and crystallization to data collection, structure solution, and in-depth structural analysis. This document serves as a complete roadmap for researchers aiming to elucidate the three-dimensional arrangement of this compound, a critical step in understanding its physicochemical properties and potential applications in medicinal chemistry and materials science.

Introduction: The Significance of Structural Elucidation

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its function and reactivity. For a compound like this compound, which contains a synthetically versatile pyridine core, a bromine atom, and a methylthio group, the crystal structure would provide invaluable insights into its intermolecular interactions, solid-state packing, and potential for polymorphism. Such information is critical for professionals in drug development, where solid-form properties dictate bioavailability, stability, and manufacturability. This guide, therefore, outlines the experimental and computational workflow to determine this currently unknown crystal structure.

Synthesis and Sample Procurement

The first crucial step is obtaining a pure sample of this compound.

Procurement: High-purity samples of this compound (CAS No. 142137-18-6) are commercially available from various chemical suppliers.[1][2] It is imperative to acquire a sample with a purity of at least 98% to minimize the introduction of impurities that could impede crystallization.

Synthesis as an Alternative: For researchers preferring to synthesize the compound, a plausible route can be adapted from established methods for analogous substituted pyridines. A common strategy involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction or direct bromination of a suitable pyridine derivative.[3] Microwave-assisted synthesis has also been shown to be effective for the preparation of similar 3-amino-5-bromopyridine derivatives and could be adapted for this target molecule.[4]

Characterization: Prior to crystallization attempts, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Crystallization: The Gateway to Diffraction-Quality Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules, several techniques can be employed.[5][6][7][8]

Table 1: Recommended Crystallization Techniques for this compound

| Technique | Description | Solvent Selection Rationale |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. | Solvents in which the compound has moderate solubility are ideal. A solvent screen with common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) should be performed. |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, leading to crystal growth.[7][9] | A good solvent/anti-solvent pair is crucial. For instance, a solution in dichloromethane with hexane as the anti-solvent is a common starting point. |

| Reactant Diffusion | If the compound is formed from a reaction, allowing the reactants to diffuse slowly towards each other can lead to in-situ crystallization at the interface.[9] | This is particularly useful if the product has low solubility. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation. | This method is effective for compounds with a significant temperature-dependent solubility profile. |

Experimental Protocol: Vapor Diffusion

-

Prepare a nearly saturated solution of this compound in a suitable volatile solvent (e.g., acetone).

-

Dispense a small volume (e.g., 0.5 mL) of this solution into a small, open vial.

-

Place this vial inside a larger, sealed jar containing a small reservoir of an anti-solvent (e.g., hexane).

-

Allow the sealed system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C).

-

Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable single crystal (typically 0.1-0.4 mm in at least two dimensions) is obtained, the next step is to collect X-ray diffraction data.[10][11]

Experimental Workflow for Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Detailed Protocol for Data Collection:

-

Crystal Mounting: A selected crystal is carefully mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[10][12]

-

Initial Screening and Unit Cell Determination: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.[10][11]

-

Data Collection Strategy: Based on the crystal system and desired resolution, a data collection strategy is devised to ensure a complete and redundant dataset is collected.[13] This involves defining the scan ranges and exposure times.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects). The data is then scaled to account for variations in crystal illumination and detector response.[12]

Structure Solution and Refinement: From Data to a Molecular Model

The processed diffraction data provides the intensities of the reflections, but not their phases. Solving the "phase problem" is the key to determining the electron density and thus the atomic positions.

Computational Workflow for Structure Solution and Refinement

Caption: The computational pipeline from diffraction data to a final crystal structure.

Methodology using SHELXL:

The SHELX suite of programs is a powerful and widely used tool for the solution and refinement of small-molecule crystal structures.[14][15][16][17]

-

Structure Solution (SHELXS or SHELXT): For a novel structure like this compound, direct methods are typically employed to obtain initial phase estimates and generate an initial electron density map. The heavy bromine atom in the structure will be particularly useful in this step.

-

Initial Model Building: The initial electron density map is interpreted to identify atomic positions, and a preliminary model of the molecule is built.

-

Structure Refinement (SHELXL): The atomic coordinates, and their anisotropic displacement parameters, are refined against the experimental data using a least-squares minimization algorithm.[14] This iterative process minimizes the difference between the observed and calculated structure factors.

-

Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of unassigned electron density.

-

Validation: The final refined model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for chemical and geometric reasonability (bond lengths, angles, etc.).

In-depth Structural Analysis: Beyond the Atomic Coordinates

Once a validated crystal structure is obtained, a deeper analysis of the intermolecular interactions and packing motifs is essential.

Hirshfeld Surface Analysis:

This powerful computational tool is used to visualize and quantify intermolecular interactions within a crystal.[18][19][20][21][22] The Hirshfeld surface is a 3D representation of the space a molecule occupies in a crystal, and it can be color-coded to highlight different types of close contacts.

Table 2: Key Information from Hirshfeld Surface Analysis

| Analysis Type | Information Gained |

| d_norm Surface | Visual identification of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen bonds and other strong interactions. |

| 2D Fingerprint Plots | Quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. |

| Electrostatic Potential Mapping | Visualization of the electrostatic potential on the molecular surface, indicating regions that are likely to act as hydrogen bond donors or acceptors.[21] |

Expected Intermolecular Interactions:

Based on the molecular structure of this compound, we can anticipate the following key intermolecular interactions:

-

Halogen Bonding: The bromine atom is a potential halogen bond donor.

-

C-H...N and C-H...S Hydrogen Bonds: The pyridine nitrogen and the sulfur atom of the methylthio group can act as hydrogen bond acceptors.

-

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions.

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the determination and analysis of the crystal structure of this compound. By following the outlined protocols, researchers can obtain a high-quality crystal structure, which will be a significant contribution to the chemical and pharmaceutical sciences. The elucidation of this structure will enable a deeper understanding of its solid-state properties and will facilitate its rational use in the design of new materials and therapeutic agents. The resulting crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the wider scientific community.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 9, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122.

-

Chemical crystallisation. (n.d.). SPT Labtech. Retrieved January 9, 2026, from [Link]

-

Groom, C. R., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835–1853. [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 9, 2026, from [Link]

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85.

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]

-

Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 455–463. [Link]

-

SHELXL-97. (n.d.). Retrieved January 9, 2026, from [Link]

-

Crystallization of small molecules. (n.d.). Retrieved January 9, 2026, from [Link]

-

Coles, S. J., & Male, L. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved January 9, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 9, 2026, from [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 9, 2026, from [Link]

-

Dauter, Z. (2009). Data Collection for Crystallographic Structure Determination. Protein Crystallography, 11-27. [Link]

-

X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. Retrieved January 9, 2026, from [Link]

- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011, March 8). HETEROCYCLES, 83(4), 875.

-

Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15). Eureka | Patsnap. [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.

-

This compound, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 9, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. parchem.com [parchem.com]

- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. sptlabtech.com [sptlabtech.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sssc.usask.ca [sssc.usask.ca]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. X-ray Data Collection Course [mol-xray.princeton.edu]

- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. researchgate.net [researchgate.net]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. crystalexplorer.net [crystalexplorer.net]

- 20. researchgate.net [researchgate.net]

- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of 3-Bromo-5-(methylthio)pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyridine Scaffold as a Cornerstone in Medicinal Chemistry

The pyridine ring is a ubiquitous and privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in the development of numerous therapeutic agents.[4][5] From established drugs to novel investigational compounds, the pyridine moiety is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. This guide delves into a specific, yet largely unexplored, class of pyridine derivatives: those derived from the 3-bromo-5-(methylthio)pyridine core. While direct research on this particular scaffold is nascent, a comprehensive analysis of structurally related compounds allows for a well-founded exploration of its potential biological activities. This document aims to provide researchers, scientists, and drug development professionals with a technical framework for the synthesis, biological evaluation, and potential therapeutic applications of these promising derivatives.

I. Synthetic Pathways to this compound and its Derivatives

The synthesis of the core scaffold, this compound, is a critical first step. While direct synthetic routes for this specific molecule are not extensively documented in publicly available literature, a plausible and efficient pathway can be extrapolated from the synthesis of structurally similar compounds, such as 3-bromo-5-methylpyridine.[6]

A proposed synthetic scheme would likely involve a multi-step process, potentially starting from a readily available pyridine derivative. One possible approach, adapted from the synthesis of 3-bromo-5-methylpyridine, is outlined below.[6]

Proposed Synthesis of this compound:

A potential synthetic route could commence with a suitable precursor, such as 3,5-dibromopyridine. This could undergo a nucleophilic aromatic substitution with sodium thiomethoxide to introduce the methylthio group at the 5-position. The regioselectivity of this reaction would be a key consideration.

An alternative strategy could involve the bromination of a pre-formed 5-(methylthio)pyridine. The directing effects of the methylthio and pyridine nitrogen would need to be carefully considered to achieve the desired 3-bromo isomer.

General Scheme for Derivatization:

Once the this compound core is obtained, a wide array of derivatives can be synthesized. The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, and amino moieties, thereby enabling the exploration of a broad chemical space and the fine-tuning of biological activity.

Caption: Proposed synthetic workflow for this compound derivatives.

II. Predicted Biological Activities and Therapeutic Potential

Based on the extensive literature on related bromopyridine and thiopyridine compounds, derivatives of this compound are predicted to exhibit a range of significant biological activities. The following sections explore the most promising therapeutic avenues.

A. Anticancer Activity

The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5][7] The presence of a bromine atom can further enhance this activity, as seen in various bromophenol and bromopyrimidine hybrids that exhibit potent cytotoxic effects against a range of cancer cell lines.[8][9] The methylthio group, a bioisostere of other functionalities, can also contribute to the anticancer profile of a molecule.

Potential Mechanisms of Action:

Derivatives of this compound could exert their anticancer effects through several mechanisms, including:

-

Kinase Inhibition: Many pyridine-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2.[10][11]

-

Induction of Apoptosis: These derivatives may trigger programmed cell death in cancer cells through the modulation of apoptotic pathways, such as the ROS-mediated pathway.[9]

-

Cell Cycle Arrest: The compounds could potentially halt the progression of the cell cycle at specific checkpoints, thereby inhibiting tumor growth.[5]

Structure-Activity Relationship (SAR) Insights:

Based on studies of related compounds, the following SAR trends can be anticipated:[3][12]

-

The nature of the substituent introduced at the 3-position via cross-coupling reactions will be critical. Bulky aromatic or heteroaromatic groups may enhance binding to target proteins.

-

The electronic properties of the substituents will likely influence activity. Electron-withdrawing or electron-donating groups could modulate the overall electronic distribution of the molecule and its interaction with biological targets.

-

The presence of hydrogen bond donors and acceptors in the introduced substituents could lead to specific interactions with the active sites of target enzymes.

Caption: Potential mechanisms of anticancer activity for this compound derivatives.

B. Antimicrobial Activity

Pyridine and thiopyridine derivatives have a long history of investigation for their antimicrobial properties.[1][2][8][13][14] They have shown activity against a broad spectrum of pathogens, including bacteria and fungi.[8][15] The incorporation of a bromine atom can also contribute to the antimicrobial efficacy of heterocyclic compounds.

Potential Mechanisms of Action:

The antimicrobial action of these derivatives could stem from:

-

Inhibition of Essential Enzymes: The compounds might target and inhibit enzymes that are vital for microbial survival and replication.

-

Disruption of Cell Membrane Integrity: They could potentially interfere with the structure and function of the microbial cell membrane, leading to cell death.

-

Interference with Biofilm Formation: Some pyridine derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.

Structure-Activity Relationship (SAR) Insights:

For antimicrobial activity, the following SAR considerations are relevant:

-

Lipophilicity will likely play a crucial role in the ability of the compounds to penetrate microbial cell walls.

-

The presence of specific functional groups that can interact with microbial targets, such as hydrogen bond donors/acceptors or metal-chelating moieties, could be beneficial.

-

The overall shape and size of the molecule will influence its ability to fit into the active sites of microbial enzymes.

III. Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of novel this compound derivatives, a systematic in vitro evaluation is essential. The following are detailed, step-by-step methodologies for key experiments.

A. In Vitro Anticancer Activity Screening

A primary assessment of anticancer potential involves determining the cytotoxicity of the compounds against a panel of human cancer cell lines.[16][17][18]

Protocol 1: MTT Cell Viability Assay [16]

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations. Treat the cells with these concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 1: Example Data Presentation for In Vitro Cytotoxicity

| Cancer Cell Line | IC₅₀ (µM) of Derivative X | IC₅₀ (µM) of Doxorubicin (Control) |

| MCF-7 (Breast) | [Insert Value] | [Insert Value] |

| A549 (Lung) | [Insert Value] | [Insert Value] |

| HCT116 (Colon) | [Insert Value] | [Insert Value] |

B. Antimicrobial Susceptibility Testing

To determine the antimicrobial potential of the synthesized derivatives, their minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms should be determined.[19][20]

Protocol 2: Broth Microdilution Method [19][20][21][22][23]

This is a quantitative method for determining the MIC of an antimicrobial agent.[19]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Table 2: Example Data Presentation for Antimicrobial Activity (MIC in µg/mL)

| Microorganism | MIC of Derivative Y | MIC of Ciprofloxacin (Control) |

| Staphylococcus aureus | [Insert Value] | [Insert Value] |

| Escherichia coli | [Insert Value] | [Insert Value] |

| Candida albicans | [Insert Value] | [Insert Value] |

IV. Future Directions and Conclusion

The exploration of this compound derivatives represents a promising frontier in the search for novel therapeutic agents. The synthetic versatility of this scaffold, coupled with the established biological activities of related bromopyridine and thiopyridine compounds, provides a strong rationale for its investigation. This technical guide offers a foundational framework for initiating research in this area, from the synthesis of the core molecule and its derivatives to the comprehensive evaluation of their potential anticancer and antimicrobial properties.

Future research should focus on the synthesis and screening of a diverse library of these derivatives to establish robust structure-activity relationships. Promising lead compounds should then be subjected to more in-depth mechanistic studies to elucidate their molecular targets and pathways of action. Ultimately, the insights gained from these investigations could pave the way for the development of a new class of potent and selective therapeutic agents.

References

-

UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

-

PubMed. (n.d.). New pyridine derivatives as potential antimicrobial agents. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved from [Link]

- Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312.

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]

-

ResearchGate. (2025). New 1-hydroxy-2-thiopyridine derivatives active against both replicating and dormant Mycobacterium tuberculosis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

- Patil, U. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7).

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

-

PubMed. (n.d.). New 1-hydroxy-2-thiopyridine derivatives active against both replicating and dormant Mycobacterium tuberculosis. Retrieved from [Link]

- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.

-

HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]

-

International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

-

International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

-

ResearchGate. (2025). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. Retrieved from [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsat.org [ijsat.org]

- 5. chemijournal.com [chemijournal.com]

- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. kosheeka.com [kosheeka.com]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. rr-asia.woah.org [rr-asia.woah.org]

- 23. Broth microdilution susceptibility testing. [bio-protocol.org]

The Subtle but Significant Influence of the Methylthio Group on the Electronic Landscape of Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the myriad of possible substituents, the methylthio (-SCH3) group presents a unique electronic profile that can significantly modulate the characteristics of the pyridine ring. This technical guide provides a comprehensive exploration of the electronic properties of the methylthio group in pyridines, delving into its inductive and resonance effects, its influence on the ring's reactivity and basicity, and the advanced methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pyridine-based molecules.

Introduction: The Strategic Importance of the Methylthio Group in Pyridine Chemistry

The introduction of a methylthio group onto a pyridine ring is a strategic decision in molecular design, often aimed at modulating a compound's biological activity, selectivity, solubility, and metabolic profile.[2] Unlike simple alkyl groups, the methylthio substituent possesses a sulfur atom with lone pairs of electrons, capable of engaging in resonance interactions with the aromatic system. This dual nature—exhibiting both inductive and resonance effects—makes its influence on the electron-deficient pyridine ring a subject of considerable interest.[1]

In the realm of drug discovery, medicinal chemists leverage these electronic perturbations to optimize lead compounds.[3] For instance, altering the basicity (pKa) of the pyridine nitrogen can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as the charge state at physiological pH is a critical determinant of membrane permeability and target engagement.[3] Furthermore, the methylthio group can serve as a synthetic handle for further molecular elaboration, enhancing its utility in the construction of complex chemical entities.

This guide will deconstruct the electronic contributions of the methylthio group, analyze its effects from the ortho, meta, and para positions, and provide practical insights into the synthesis and characterization of these important molecules.

Fundamental Electronic Effects: A Duality of Inductive and Resonance Contributions

The net electronic effect of the methylthio group is a delicate balance of its inductive and resonance contributions. Understanding this interplay is crucial for predicting its impact on the pyridine ring's properties.

Inductive Effect (-I)

The sulfur atom is more electronegative than carbon, leading to a polarization of the C-S sigma bond. This results in a weak electron-withdrawing inductive effect (-I), pulling electron density away from the pyridine ring.[4] This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the substituent and diminishing with distance.

Resonance Effect (+R)

The sulfur atom in the methylthio group possesses lone pairs of electrons that can be delocalized into the π-system of the pyridine ring. This constitutes a positive resonance effect (+R), donating electron density to the ring.[1] This effect is most significant when the methylthio group is in the ortho or para position, as the lone pairs can be effectively delocalized onto the ring carbons and, importantly, can influence the electron density around the ring nitrogen.

The overall electronic character of the methylthio group is therefore context-dependent, with the resonance effect often playing a dominant role, particularly in the para position. This makes the -SCH3 group a net electron-donating substituent through resonance, despite its weak inductive withdrawal.

Positional Isomerism: How the Location of the Methylthio Group Dictates Electronic Outcomes

The position of the methylthio group on the pyridine ring—ortho (2-), meta (3-), or para (4-)—has a profound impact on the electronic landscape of the molecule.

2-Methylthiopyridine

In the 2-position, the methylthio group can exert both its -I and +R effects. The proximity to the nitrogen atom can lead to complex interactions, including potential through-space effects and modulation of the nitrogen's immediate electronic environment. The +R effect increases electron density at the 4- and 6-positions.

3-Methylthiopyridine

At the 3-position, the methylthio group primarily exerts its -I effect. The +R effect is significantly diminished as it does not lead to direct delocalization of charge to the other ring carbons in a way that significantly stabilizes the system. Consequently, the 3-methylthio substituent is generally considered to be weakly electron-withdrawing.

4-Methylthiopyridine

When situated at the 4-position, the methylthio group can fully exert its +R effect, donating electron density into the ring and, crucially, towards the pyridine nitrogen. This leads to an increase in the electron density at the 2- and 6-positions and enhances the basicity of the pyridine nitrogen.

Quantitative Analysis of Electronic Effects

To move beyond qualitative descriptions, we can employ several quantitative parameters to describe the electronic influence of the methylthio group.

Hammett and Taft Constants: A Quantitative Framework

| Constant | Value | Electronic Effect |

| σp | 0.00 | Overall neutral effect in the para position |

| σm | +0.15 | Weakly electron-withdrawing in the meta position |

Note: These values are for benzene and may differ for the more electron-deficient pyridine ring.

The Taft equation further dissects the substituent effects into polar (σ) and steric (Es) components.[5] The polar substituent constant, σ, is a measure of the inductive effect.

Impact on Pyridine Basicity (pKa)

The electronic effects of the methylthio group directly influence the basicity of the pyridine nitrogen, which is a critical parameter in drug design.[3]

-

4-Methylthiopyridine: The strong +R effect from the para position increases the electron density on the nitrogen atom, making it more basic than pyridine (pKa ≈ 5.2).[6]

-

3-Methylthiopyridine: The dominant -I effect withdraws electron density from the ring, leading to a decrease in the basicity of the nitrogen compared to pyridine.

-

2-Methylthiopyridine: The interplay of -I and +R effects, along with potential steric hindrance, results in a basicity that is typically slightly lower than or similar to that of pyridine.

The experimental determination of pKa values is a reliable method to quantify these electronic effects.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of the methylthiopyridine isomer and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is an issue.

-

Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, use appropriate software for a more precise determination from the titration curve.

Spectroscopic Characterization: Visualizing the Electronic Effects

Spectroscopic techniques provide invaluable insights into the electronic structure of methylthiopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are highly sensitive to the electron density around the nuclei in the pyridine ring.

-

¹H NMR: The chemical shifts of the ring protons are indicative of the electron density at their respective positions. Electron-donating groups will cause an upfield shift (lower ppm), while electron-withdrawing groups will lead to a downfield shift (higher ppm).

-

¹³C NMR: The ¹³C chemical shifts of the pyridine ring carbons provide a more direct measure of the local electron density.[7] The carbon attached to the methylthio group (ipso-carbon) will show a significant shift, as will the ortho, meta, and para carbons, reflecting the inductive and resonance effects.

Interpreting the Data: By comparing the chemical shifts of the methylthiopyridine isomers to that of unsubstituted pyridine, one can map the electronic influence of the -SCH3 group across the ring. For instance, in 4-methylthiopyridine, an upfield shift of the C2/C6 and C4 carbons would be expected relative to pyridine, consistent with the +R effect.

Ultraviolet-Visible (UV-Vis) Spectroscopy